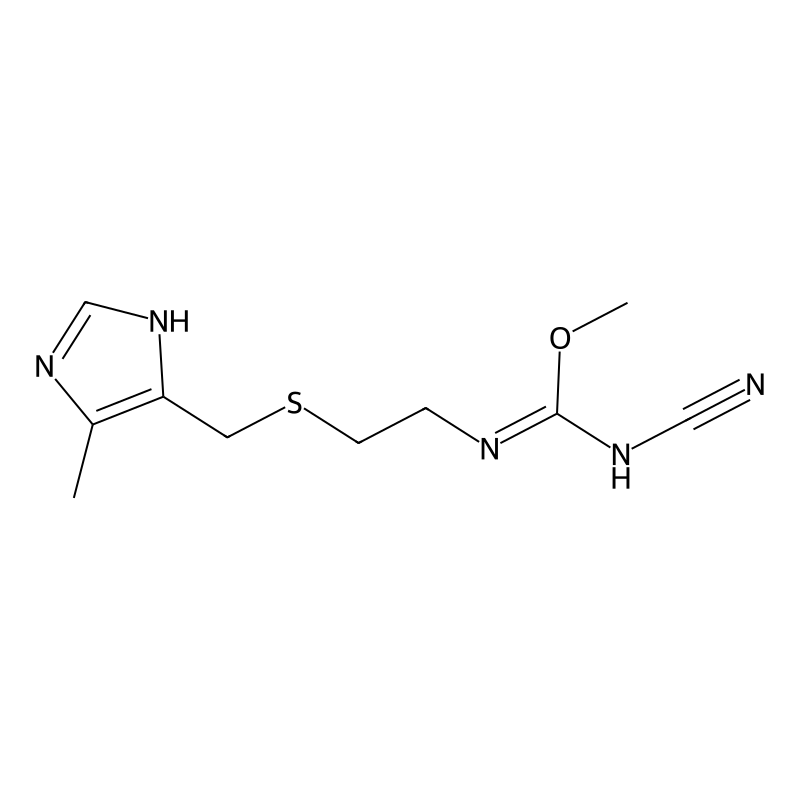Cimetidine EP Impurity B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Cimetidine EP Impurity B, also known as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate, is a chemical compound with the CAS number 138035-55-9. It is classified as an impurity of cimetidine, which is a well-known H2 receptor antagonist used primarily for treating gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease. Cimetidine EP Impurity B is significant in pharmaceutical research, particularly in the context of quality control and method validation for drug production processes .
- Cimetidine EP Impurity B is not expected to have a specific mechanism of action as it's an unintended byproduct.
- Its presence is minimized during cimetidine production to ensure the purity and efficacy of the medication.
Here's what we know about its applications in scientific research:
Reference standard
Investigating degradation pathways
Since Cimetidine EP Impurity B is a known impurity in cimetidine, researchers might study its formation and degradation pathways to optimize cimetidine manufacturing processes and minimize impurity formation. Understanding these pathways can also be useful in assessing the stability of cimetidine drug products during storage.
Potential biological activity
There is limited information on the potential biological activity of Cimetidine EP Impurity B. Some studies suggest that impurities in drugs might have unintended biological effects. However, more research is required to determine if Cimetidine EP Impurity B possesses any pharmacological activity.
Cimetidine EP Impurity B is typically synthesized as a byproduct during the production of cimetidine. The synthesis involves complex organic reactions that include the formation of the imidazole ring and subsequent modifications leading to the final structure. Specific synthetic pathways have not been extensively detailed in literature, but understanding these methods is crucial for optimizing manufacturing processes and minimizing impurity formation .
Cimetidine EP Impurity B serves several important roles in pharmaceutical research:
- Analytical Method Development: It is utilized as a reference standard in developing and validating analytical methods for detecting impurities in cimetidine formulations.
- Quality Control: The impurity is essential for quality control applications to ensure compliance with pharmacopeial standards during drug production.
- Research: It provides insights into degradation pathways and stability studies of cimetidine, aiding in improving manufacturing processes .
Cimetidine EP Impurity B has several similar compounds, particularly within the class of H2 receptor antagonists and related impurities. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cimetidine | Cimetidine Structure | Established H2 receptor antagonist; primary drug. |
| Ranitidine | Ranitidine Structure | Another H2 antagonist with different side effects. |
| Famotidine | Famotidine Structure | More potent than cimetidine; fewer drug interactions. |
| Nizatidine | Nizatidine Structure | Similar mechanism; less frequent dosing required. |








